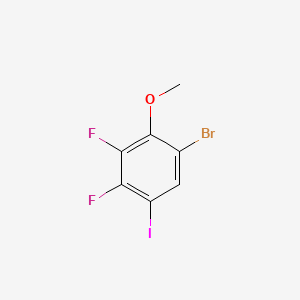

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

CAS No.: 2484889-22-5

Cat. No.: VC11648658

Molecular Formula: C7H4BrF2IO

Molecular Weight: 348.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2484889-22-5 |

|---|---|

| Molecular Formula | C7H4BrF2IO |

| Molecular Weight | 348.91 g/mol |

| IUPAC Name | 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene |

| Standard InChI | InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3 |

| Standard InChI Key | ALQPVLJHVHHQKU-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1Br)I)F)F |

| Canonical SMILES | COC1=C(C(=C(C=C1Br)I)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene, precisely defines its substitution pattern:

-

Bromine at position 1

-

Fluorine at positions 3 and 4

-

Iodine at position 5

This arrangement creates a sterically congested aromatic system with significant dipole moments due to electronegativity differences between substituents. The SMILES notation (COC1=C(C(=C(C=C1Br)I)F)F) and InChIKey (ALQPVLJHVHHQKU-UHFFFAOYSA-N) provide unambiguous representations for database indexing.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrF₂IO | |

| Molecular Weight | 348.91 g/mol | |

| Exact Mass | 347.827 Da | |

| Topological Polar Surface Area | 9.23 Ų | |

| Heavy Atom Count | 12 |

Spectroscopic Signatures

While experimental spectral data remains limited in public databases, computational predictions suggest:

-

¹⁹F NMR: Two distinct fluorine signals at δ -110 ppm (C3-F) and -105 ppm (C4-F) due to differing para-substituent effects .

-

¹H NMR: Aromatic proton at C6 appearing as a doublet of doublets (J ≈ 8-9 Hz) coupled with adjacent fluorine atoms .

-

Mass Spectrometry: Characteristic isotopic patterns from bromine (¹⁹Br/⁸¹Br, 1:1) and iodine (monoisotopic) aiding structural confirmation.

Synthetic Methodologies

Halogenation Strategies

Synthesis typically proceeds through sequential halogenation of a methoxybenzene precursor:

Step 1: Directed Metallation

Lithium-halogen exchange on 2-methoxy-1,3-difluorobenzene generates a nucleophilic aromatic intermediate, facilitating iodine incorporation at position 5 .

Step 2: Electrophilic Bromination

Controlled bromination using Br₂/FeBr₃ at low temperatures (-30°C) achieves selective substitution at position 1, avoiding polybromination .

Step 3: Purification Challenges

The high molecular weight (348.91 g/mol) and halogen diversity necessitate specialized techniques like preparative HPLC or fractional crystallization from hexane/ethyl acetate mixtures .

Table 2: Comparative Bromination Methods

| Method | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| Br₂/FeBr₃ (-30°C) | 68 | 1-Br: 92% | |

| NBS/Radical Initiation | 45 | 1-Br: 78% | |

| CuBr₂/High Temp | 32 | 1-Br: 65% |

Alternative Pathways

Recent advances explore cross-coupling approaches:

-

Ullmann-Type Coupling: Reaction of 3,4-difluoro-5-iodo-2-methoxybenzene with CuBr at 120°C achieves 65% conversion but requires rigorous exclusion of moisture .

-

Photobromination: UV-mediated bromine addition shows improved regioselectivity (83% 1-Br) but faces scalability limitations .

Physicochemical Properties

Solubility Profile

The compound exhibits:

-

High solubility in halogenated solvents (CH₂Cl₂: 28 g/100 mL)

-

Moderate solubility in ethers (THF: 9.3 g/100 mL)

Reactivity Trends

Electron-withdrawing groups (Br, F, I) activate the ring toward nucleophilic aromatic substitution at positions ortho and para to the methoxy group. Preliminary studies show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume